2-(4-Aminopiperidin-1-yl)ethan-1-ol
Overview
Description
2-(4-Aminopiperidin-1-yl)ethan-1-ol is a compound that falls within the category of piperidine derivatives, which are known for their diverse pharmacological activities. The compound itself is not explicitly described in the provided papers, but its structure can be inferred to contain an aminopiperidine moiety linked to an ethanol structure, suggesting potential for biological activity and utility in chemical synthesis.
Synthesis Analysis
The synthesis of related piperidine derivatives is described in the provided papers. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines is achieved using a cyano-phenyloxazolopiperidine precursor. The reduction of this precursor with LiAlH4 followed by hydrogenolysis yields a diamine, which can be further manipulated to produce various substituted piperidines . Although the exact synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is not detailed, similar strategies could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring with nitrogen as one of the atoms. The provided papers discuss the structure of related compounds, such as 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl, which exhibits a chair conformation and equatorial orientation of substituents . These structural features are crucial as they can influence the chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by the functional groups attached to the piperidine ring. The redox derivatives discussed in the papers undergo transformations that involve changes in the oxidation state of the nitrogen atom, affecting the bond lengths and the geometry around the nitrogen atom . These redox reactions are significant as they can be exploited in various chemical processes, including the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure. The papers describe how the oxidation state of the nitrogen atom in the piperidine ring affects the bond lengths and geometry, which in turn can influence properties such as solubility, boiling point, and reactivity . The presence of substituents like the CH2C(O)NH2 group can also affect these properties by introducing additional functional groups that can participate in chemical reactions or alter physical characteristics.
Safety And Hazards
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWIFNPFFNFXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577639 | |
Record name | 2-(4-Aminopiperidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)ethan-1-ol | |
CAS RN |
89850-72-6 | |
Record name | 2-(4-Aminopiperidin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminopiperidin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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